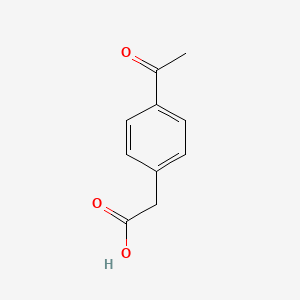

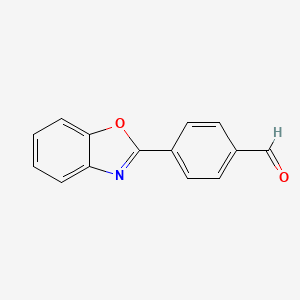

4-(1,3-Benzoxazol-2-yl)benzaldehyde

概要

説明

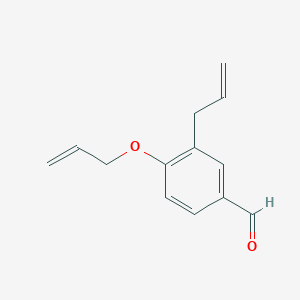

4-(1,3-Benzoxazol-2-yl)benzaldehyde is a chemical compound with a molecular formula of C14H9NO2 . It is a benzene-fused oxazole ring structure . Although 4-(1,3-Benzoxazol-2-yl)benzaldehyde itself is of little practical value, many derivatives of benzoxazoles are commercially important .

Synthesis Analysis

Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesis of benzoxazole involves different pathways . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts has been summarized .Molecular Structure Analysis

The molecular formula of 4-(1,3-Benzoxazol-2-yl)benzaldehyde is C14H9NO2 . The average mass is 223.227 Da and the monoisotopic mass is 223.063324 Da .Chemical Reactions Analysis

Benzoxazole derivatives have been used as a starting material for different mechanistic approaches in drug discovery . The reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole .科学的研究の応用

Synthesis of Novel Fluorescent Derivatives

A series of 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives have been synthesized from intermediate 1-amino-3-(1,3-benzoxazol-2-yl)naphthalen-2-ol . These compounds are fluorescent and absorb in the range of 296 to 332 nm while emitting in the ranges of 368 to 404 nm with excellent quantum yield .

Antimicrobial Activity

These synthesized compounds have been evaluated for in vitro antibacterial activities against Escherichia coli and Staphylococcus aureus strains and in vitro antifungal activity against Candida albicans and Aspergillus niger strains . They have shown promising results in inhibiting the growth of these microorganisms .

Use as Fluorescent Probes

Due to their excellent photophysical properties like broad spectral windows, high molar absorptivity values and reasonably good fluorescence quantum efficiency, these compounds find extensive use as fluorescent probes .

Intermediates for Dyes

These compounds also serve as intermediates for dyes . Their unique chemical structure and properties make them suitable for this application.

5. Inhibitory Activity for Protein Tyrosine Phosphatase-1B (PTB-1B) Ortho-substituted naphthoxazole derivatives show promising inhibitory activity for protein tyrosine phosphatase-1B (PTB-1B) and in vivo antidiabetic activity in SLM, STZ-S and db/db mice models .

Anticancer Activity

Some of the benzoxazole and naphthoxazole derivatives possessing antifungal, antiinflammatory, antitumour and antiHIV activities have been reported . For instance, the compound 5d showed almost equal % of inhibition to the growth of lung, breast, and colon cancer cells .

Use in Alzheimer’s Research

Suvorexant, a drug that contains the benzoxazole moiety, has been shown to ameliorate cognitive impairments and pathology in APP/PS1 transgenic mice, which are used as a model for Alzheimer’s disease .

Use in Quantifying Living Cells

The MTT test, which measures the activity of mitochondrial enzymes, enables reducing tetrazolium dye MTT to purple formazan . This test enables us to quantify the living cells .

作用機序

Target of Action

Benzoxazole derivatives have been found to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, and anticancer .

Mode of Action

Benzoxazole derivatives have been reported to interact with various biological targets, leading to their antimicrobial and anticancer activities .

Biochemical Pathways

Benzoxazole derivatives have been reported to interfere with several biochemical pathways, leading to their antimicrobial and anticancer activities .

Result of Action

Benzoxazole derivatives have been reported to exhibit antimicrobial and anticancer activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(1,3-Benzoxazol-2-yl)benzaldehyde. For instance, storage conditions can affect the stability of the compound . Furthermore, safety precautions should be taken during the handling and disposal of the compound to prevent environmental pollution .

Safety and Hazards

The safety data sheet for 4-(1,3-Benzoxazol-2-yl)benzaldehyde suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

将来の方向性

特性

IUPAC Name |

4-(1,3-benzoxazol-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-9-10-5-7-11(8-6-10)14-15-12-3-1-2-4-13(12)17-14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBHLGAIPOSNBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20475190 | |

| Record name | 4-(1,3-Benzoxazol-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-Benzoxazol-2-yl)benzaldehyde | |

CAS RN |

27395-93-3 | |

| Record name | 4-(1,3-Benzoxazol-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。